1-(Ethylsulfanyl)-4-methoxybenzene
Overview
Description
1-(Ethylsulfanyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermochemical Conversion : One study focused on the conversion of methoxybenzene derivatives, including 1-ethyl-4-hydroxy-benzene, in an aqueous alkaline solution during heat treatment. This research supports the development of processes for producing liquid fuels from spent pulping liquors (Alén, 1991).
Supramolecular Chemistry : Another research demonstrated the assembly of a heterodimeric capsule via hydrogen bonds and CH-halogen or CH-pi interaction, where 1-ethyl-4-methoxybenzene played a role in the guest-induced formation of the capsule (Kobayashi et al., 2003).
Electrochemical Reduction : A study investigated the electrochemical reduction of methoxychlor, a pesticide structurally similar to 1-(Ethylsulfanyl)-4-methoxybenzene, revealing insights into the electrochemical behavior of such compounds (McGuire & Peters, 2016).
Liquid-phase Oxidation : Research on the kinetics of free-radical chain oxidation of 1-ethyl-4-methoxybenzene to hydroperoxides has implications for understanding the oxidizability of such compounds (Zawadiak et al., 2003).
Polymer Synthesis : A study on the electrosynthesis and characterization of polymers using 1-methoxy-4-ethoxybenzene highlights the potential of methoxybenzene derivatives in creating novel polymeric materials (Moustafid et al., 1991).
Grain Analysis : The presence of volatile methoxybenzene compounds, including derivatives of this compound, in grains with off-odors, indicating their significance in food quality assessment (Seitz & Ram, 2000).
Metallation Reactions : The regioselective metallation of (alkylthio)methoxybenzenes, including this compound, provides insights into organic synthesis and functionalization processes (Cabiddu et al., 1993).
Properties
IUPAC Name |
1-ethylsulfanyl-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTUDFBFCFFMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415880 | |
Record name | 1-(Ethylsulfanyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-58-5 | |
Record name | 1-(Ethylsulfanyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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